APG-1387

Catalog No.
S519110
CAS No.
1570231-89-8
M.F
C60H72N10O10S2
M. Wt
1157.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
APG-1387

CAS Number

1570231-89-8

Product Name

APG-1387

IUPAC Name

(5S,8S,10aR)-3-[3-[[(5S,8S,10aR)-8-(benzhydrylcarbamoyl)-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-3-yl]sulfonyl]phenyl]sulfonyl-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide

Molecular Formula

C60H72N10O10S2

Molecular Weight

1157.4 g/mol

InChI

InChI=1S/C60H72N10O10S2/c1-39(61-3)55(71)63-49-37-67(34-32-45-28-30-51(69(45)59(49)75)57(73)65-53(41-18-9-5-10-19-41)42-20-11-6-12-21-42)81(77,78)47-26-17-27-48(36-47)82(79,80)68-35-33-46-29-31-52(70(46)60(76)50(38-68)64-56(72)40(2)62-4)58(74)66-54(43-22-13-7-14-23-43)44-24-15-8-16-25-44/h5-27,36,39-40,45-46,49-54,61-62H,28-35,37-38H2,1-4H3,(H,63,71)(H,64,72)(H,65,73)(H,66,74)/t39-,40-,45+,46+,49-,50-,51-,52-/m0/s1

InChI Key

AKLBERUGKZNEJY-RTEPGWBGSA-N

SMILES

CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC(=CC=C5)S(=O)(=O)N6CCC7CCC(N7C(=O)C(C6)NC(=O)C(C)NC)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9)NC

Solubility

Soluble in DMSO, not in water

Synonyms

APG-1387, APG 1387l; APG1387; SM-1387; SM 1387; SM1387.

Canonical SMILES

CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC(=CC=C5)S(=O)(=O)N6CCC7CCC(N7C(=O)C(C6)NC(=O)C(C)NC)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9)NC

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC(=CC=C5)S(=O)(=O)N6CC[C@H]7CC[C@H](N7C(=O)[C@H](C6)NC(=O)[C@H](C)NC)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9)NC

Description

The exact mass of the compound Unii-E53VN70K2X is 1156.4874 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

APG-1387, also known as Dasminapant, is a small-molecule inhibitor that mimics the second mitochondrial-derived activator of caspases, a protein involved in the apoptosis pathway. It specifically targets inhibitors of apoptosis proteins, notably cellular inhibitors of apoptosis protein 1 and 2. The compound has a molecular formula of C60H72N10O10S2 and is currently being developed by Ascentage Pharma for various cancer treatments, including pancreatic ductal adenocarcinoma and chronic hepatitis B virus infections .

APG-1387 operates primarily through its interaction with the BIR domains of inhibitors of apoptosis proteins. By binding to these proteins, it promotes the activation of caspases, leading to programmed cell death in cancer cells. The mechanism involves the disruption of the anti-apoptotic functions of these proteins, which normally inhibit caspase activity. This action is crucial for enhancing the efficacy of other anticancer agents and overcoming resistance mechanisms in tumor cells .

The compound has demonstrated significant biological activity in preclinical studies, showing potent antitumor effects against various solid tumors, including nasopharyngeal carcinoma and hepatocellular carcinoma. APG-1387 enhances tumor necrosis factor-alpha and TRAIL-mediated apoptosis in cancer cell lines, indicating its potential as an effective therapeutic agent in combination therapies . Clinical trials have indicated that APG-1387 can induce apoptosis and modulate immune responses in liver cells infected with hepatitis B virus .

While specific synthesis methods for APG-1387 are not extensively detailed in available literature, it is generally synthesized through complex organic chemistry techniques involving multiple steps to ensure the correct formation of its dimeric structure. The synthesis typically requires careful control of reaction conditions to achieve high purity and yield .

APG-1387 is primarily being investigated for its applications in oncology, particularly for:

  • Pancreatic Ductal Adenocarcinoma
  • Hepatitis B Virus Infections
  • Advanced Malignant Solid Neoplasms

The compound is currently undergoing various phases of clinical trials to evaluate its safety, tolerability, and efficacy both as a monotherapy and in combination with other anticancer agents .

Several compounds exhibit similar mechanisms of action or therapeutic targets as APG-1387. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
BirinapantInhibitor of apoptosis proteinsMonovalent compound; used in various cancers
LCL161Inhibitor of apoptosis proteinsSelective for cellular inhibitors of apoptosis
Debio 1143Inhibitor of apoptosis proteinsInvestigated for both solid tumors and hematological malignancies
CUDC-427Dual inhibitor targeting multiple pathwaysCombines inhibition of apoptosis with other pathways
SM-1387Bivalent SMAC mimeticSimilar structure but different binding affinity

APG-1387 stands out due to its unique bivalent structure, allowing it to engage multiple targets simultaneously, which may result in enhanced therapeutic efficacy compared to monovalent compounds .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.5

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

6

Exact Mass

1156.48743088 g/mol

Monoisotopic Mass

1156.48743088 g/mol

Heavy Atom Count

82

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E53VN70K2X

Dates

Modify: 2024-02-18
1: Rzymski T, Mikula M, Żyłkiewicz E, Dreas A, Wiklik K, Gołas A, Wójcik K, Masiejczyk M, Wróbel A, Dolata I, Kitlińska A, Statkiewicz M, Kuklinska U, Goryca K, Sapała Ł, Grochowska A, Cabaj A, Szajewska-Skuta M, Gabor-Worwa E, Kucwaj K, Białas A, Radzimierski A, Combik M, Woyciechowski J, Mikulski M, Windak R, Ostrowski J, Brzózka K. SEL120-34A is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains. Oncotarget. 2017 May 16;8(20):33779-33795. doi: 10.18632/oncotarget.16810. PubMed PMID: 28422713; PubMed Central PMCID: PMC5464911.
2: Li N, Feng L, Han HQ, Yuan J, Qi XK, Lian YF, Kuang BH, Zhang YC, Deng CC, Zhang HJ, Yao YY, Xu M, He GP, Zhao BC, Gao L, Feng QS, Chen LZ, Yang L, Yang D, Zeng YX. A novel Smac mimetic APG-1387 demonstrates potent antitumor activity in nasopharyngeal carcinoma cells by inducing apoptosis. Cancer Lett. 2016 Oct 10;381(1):14-22. doi: 10.1016/j.canlet.2016.07.008. Epub 2016 Jul 15. PubMed

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